

# Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis

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## Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

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## Introduction

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2-(chloromethyl)butanal**. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived from the analysis of structurally analogous compounds and known spectroscopic trends. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectroscopic signature of **2-(chloromethyl)butanal** for characterization, synthesis confirmation, or further research endeavors.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-(chloromethyl)butanal**. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Predicted <sup>1</sup>H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) (Hz)
-CHO	9.5 - 9.7	Doublet	~2-3
-CH(CH <sub>2</sub> Cl)-	2.8 - 3.2	Multiplet	-
-CH <sub>2</sub> Cl	3.6 - 3.8	Doublet of Doublets	~11, ~6
-CH <sub>2</sub> CH <sub>3</sub>	1.5 - 1.8	Multiplet	~7
-CH <sub>2</sub> CH <sub>3</sub>	0.9 - 1.1	Triplet	~7

Predicted <sup>13</sup>C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
-CHO	198 - 203
-CH(CH <sub>2</sub> Cl)-	60 - 65
-CH <sub>2</sub> Cl	45 - 50
-CH <sub>2</sub> CH <sub>3</sub>	20 - 25
-CH <sub>2</sub> CH <sub>3</sub>	10 - 15

## Infrared (IR) Spectroscopy

## Predicted Significant IR Absorptions

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C=O stretch (aldehyde)	1720 - 1740	Strong
C-H stretch (alkane)	2850 - 3000	Strong
C-Cl stretch	650 - 850	Strong

## Mass Spectrometry (MS)

### Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
120/122	$[M]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
91/93	$[M - \text{CHO}]^+$	Loss of the formyl radical.
71	$[M - \text{CH}_2\text{Cl}]^+$	Loss of the chloromethyl radical.
57	$[\text{C}_4\text{H}_9]^+$	Butyl cation fragment.
49/51	$[\text{CH}_2\text{Cl}]^+$	Chloromethyl cation.
29	$[\text{CHO}]^+$	Formyl cation.

## Experimental Protocols

While specific experimental protocols for **2-(chloromethyl)butanal** are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), and placed in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1\text{H}$  NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence like DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to differentiate between CH,  $\text{CH}_2$ ,  $\text{CH}_3$ , and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

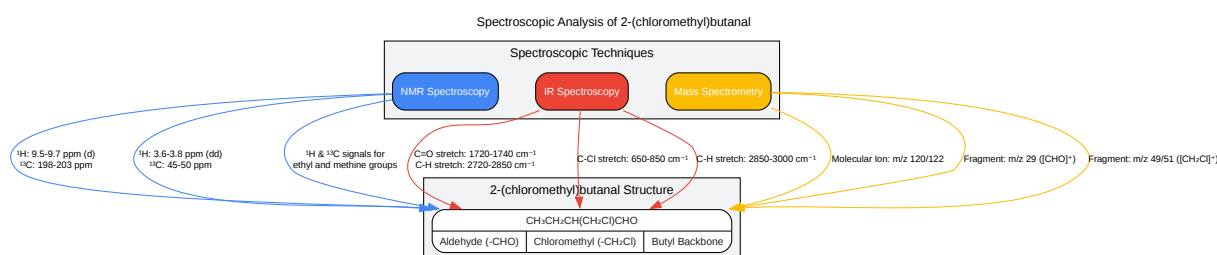
The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400  $\text{cm}^{-1}$ , with absorptions reported in wavenumbers ( $\text{cm}^{-1}$ ).

### Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **2-(chloromethyl)butanal**.



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